molecular formula C17H22N2O5 B14944380 4-({5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine

4-({5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine

Cat. No.: B14944380
M. Wt: 334.4 g/mol
InChI Key: ATQJHMIFVGOXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxazoline ring, and a morpholine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Oxazoline Ring Formation: The oxazoline ring is formed by the reaction of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Morpholine Ring Introduction: The morpholine ring is introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole moieties.

    Reduction: Reduction reactions can target the oxazoline ring, converting it to an oxazolidine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve halogenated intermediates and bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis.

    Biological Studies: The compound is used in studies exploring its effects on enzyme activity and cellular pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 4-({5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-(1,3-Benzodioxol-5-ylmethyl)-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]dihydro-2(3H)-furanone

Uniqueness

4-({5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine is unique due to its combination of a benzodioxole moiety, an oxazoline ring, and a morpholine ring. This structural complexity provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

4-[[5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]morpholine

InChI

InChI=1S/C17H22N2O5/c1-20-15-7-12(8-16-17(15)23-11-22-16)6-14-9-13(18-24-14)10-19-2-4-21-5-3-19/h7-8,14H,2-6,9-11H2,1H3

InChI Key

ATQJHMIFVGOXHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)CN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.